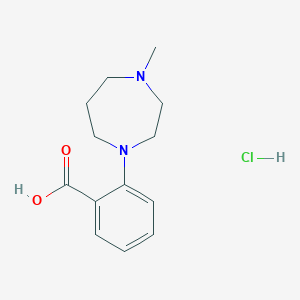

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride

Übersicht

Beschreibung

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H21ClN2O3 It is a derivative of benzoic acid and contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride typically involves the reaction of 4-methyl-1,4-diazepane with benzoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the diazepane ring and the benzoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The diazepane ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted diazepane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Orexin Receptor Antagonism

The compound is studied as a potential orexin receptor antagonist, which could have implications for treating sleep disorders and obesity. Research indicates that derivatives of this compound can exhibit selective binding to orexin receptors, demonstrating promising pharmacological profiles. For example, compounds derived from 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride were evaluated for their binding affinities to OX1R and OX2R receptors, showing nanomolar affinities that suggest efficacy in modulating these pathways .

2. Synthesis of Derivatives

The synthesis of various derivatives has been optimized to enhance the activity against specific targets. For instance, a study highlighted the successful modification of the diazepane ring to improve selectivity and potency against the orexin receptors . The ability to synthesize these derivatives efficiently is critical for advancing drug development.

Neuroscience Research

Case Study: PET Imaging

A notable application of this compound is its use in positron emission tomography (PET) imaging studies. In vivo evaluations demonstrated that radiolabeled derivatives could effectively penetrate the blood-brain barrier, allowing for real-time imaging of receptor activity in animal models . This capability is vital for understanding the pharmacokinetics and dynamics of potential therapeutic agents targeting the central nervous system.

Pharmacological Studies

3. Antimalarial Activity

Research has also explored the compound's potential as an antimalarial agent. The structural properties of this compound have been linked to enhanced activity against Plasmodium falciparum, with modifications leading to improved efficacy and reduced resistance . Such findings are essential for developing new treatments for malaria, particularly in light of rising drug resistance.

Data Summary

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways. This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Methyl-1,4-diazepan-1-yl)ethanol

- (4-Methyl-1,4-diazepan-1-yl)acetic acid

- 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride

Uniqueness

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride is unique due to its specific structural features, such as the presence of both a diazepane ring and a benzoic acid moiety. This combination allows it to interact with a wide range of molecular targets, making it versatile in various applications. Additionally, its hydrochloride salt form enhances its solubility and stability, which is advantageous for both research and industrial purposes .

Biologische Aktivität

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride, also known by its CAS number 921938-77-4, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is with a molecular weight of approximately 270.757 g/mol. Its structure includes a benzoic acid moiety linked to a 1,4-diazepane ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 921938-77-4 |

| Molecular Formula | C13H18N2O2 |

| Molecular Weight (g/mol) | 270.757 |

| IUPAC Name | 2-(4-methyl-1,4-diazepan-1-yl)benzoic acid;hydrochloride |

The biological activity of this compound appears to be linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit properties such as:

- Antimicrobial Activity : The presence of the diazepane ring can enhance the compound's ability to penetrate microbial membranes, leading to increased antimicrobial efficacy.

- Neuroprotective Effects : Compounds that contain diazepane derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Antitumor Activity : In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that related compounds exhibited significant cytotoxic effects against human lung adenocarcinoma cells .

- Acetylcholinesterase Inhibition : A related study indicated that certain tetrahydroacridine derivatives could inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Lipophilicity and Blood-Brain Barrier Penetration : The lipophilicity of the compound plays a critical role in its ability to cross the blood-brain barrier (BBB). Studies suggest that modifications in the structure can enhance lipophilicity and thus improve CNS bioavailability .

Case Study 1: Antitumor Efficacy

A recent investigation into the efficacy of diazepane derivatives reported that this compound demonstrated significant cytotoxicity against MKN-45 gastric adenocarcinoma cells. The study utilized MTT assays to quantify cell viability and concluded that the compound's mechanism involved apoptosis induction in cancer cells.

Case Study 2: Neuroprotective Potential

Another study explored the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. Results indicated that these compounds could reduce cell death and maintain mitochondrial function, highlighting their potential in treating neurodegenerative disorders.

Eigenschaften

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-14-7-4-8-15(10-9-14)12-6-3-2-5-11(12)13(16)17;/h2-3,5-6H,4,7-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYNEWGETFFMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=CC=C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640327 | |

| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-77-4 | |

| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.